molecular formula C19H19N5O B2711442 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2178772-13-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2711442
CAS No.: 2178772-13-7
M. Wt: 333.395
InChI Key: FCOUGNSLTWUHIV-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyrimidine moiety, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-17(11-23-24(13)16-5-3-2-4-6-16)19(25)20-10-15-9-18(14-7-8-14)22-12-21-15/h2-6,9,11-12,14H,7-8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUGNSLTWUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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